molecular formula C15H17FN4O2S2 B6512473 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide CAS No. 946274-45-9

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide

Cat. No.: B6512473
CAS No.: 946274-45-9
M. Wt: 368.5 g/mol
InChI Key: AGCJMCDGQHNDDM-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The structure includes a 3-fluorophenyl substituent at the 2-position of the triazolo-thiazole ring and a propane-1-sulfonamide group attached via an ethyl chain at the 6-position. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, attributed to their electron-rich heterocyclic cores and functional group diversity .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-2-8-24(21,22)17-7-6-13-10-23-15-18-14(19-20(13)15)11-4-3-5-12(16)9-11/h3-5,9-10,17H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJMCDGQHNDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide is a synthetic compound belonging to the class of triazolothiazoles. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure incorporates a triazole ring fused with a thiazole moiety and a sulfonamide group, which are known to contribute to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the triazolo-thiazole core can modulate receptor activity. This dual mechanism suggests potential applications in treating various diseases, including cancer and infectious diseases.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. The biological evaluation of similar compounds has shown efficacy against a range of pathogens:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8
Candida albicans0.5 - 4

Compounds with similar structures have demonstrated broad-spectrum antibacterial and antifungal activities, suggesting that this compound could exhibit comparable effects.

Anticancer Activity

The triazole-thiazole scaffold has been associated with anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation: Compounds targeting specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells.

A study on related triazoles indicated that they can inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory effects. Research on similar compounds has shown that they can reduce pro-inflammatory cytokine release in models of inflammation:

  • Cytokine Suppression: Reduction of TNF-alpha and IL-6 levels in stimulated macrophages.

This suggests that this compound may have therapeutic potential for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazolo-thiazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds similar to this compound displayed MIC values significantly lower than traditional antibiotics.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazole derivatives in breast cancer cell lines. The study demonstrated that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Heterocyclic Compounds

The triazolo-thiazole core of the target compound distinguishes it from structurally related heterocycles. Key comparisons include:

Triazolo-Thiazole vs. Triazolo-Thiadiazole

  • Target Compound : The [1,2,4]triazolo[3,2-b][1,3]thiazole system contains one sulfur and two nitrogen atoms in its fused rings.
  • Triazolo-Thiadiazole Analogues : Compounds like 3-ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () feature a triazolo-thiadiazole core with an additional nitrogen atom, altering electronic properties and hydrogen-bonding capabilities. The planar geometry of these systems facilitates π-π stacking and interactions with biological targets .

Substituent Variations

  • 3-Fluorophenyl Group: The electron-withdrawing fluorine atom at the 3-position of the phenyl ring enhances binding affinity via halogen bonding and metabolic stability compared to non-halogenated analogues.
  • Thiophene-Containing Analogues : For example, 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid () replaces the fluorophenyl group with a thiophene moiety, increasing lipophilicity but reducing polarity .
  • Isobutylphenyl Derivatives : The compound in incorporates a bulky isobutylphenyl group, which may improve membrane permeability but reduce solubility .

Functional Group and Substituent Analysis

Compound Core Structure Substituent Functional Group Key Properties Reference
Target Compound Triazolo[3,2-b]thiazole 3-Fluorophenyl Propane sulfonamide Enhanced solubility, H-bond donor/acceptor -
2-(Thiophen-2-yl)-... () Triazolo[3,2-b]thiazole Thiophene Carboxylic acid Ionizable, moderate lipophilicity
3-Ethyl-6-... () Triazolo[3,4-b]thiadiazole Isobutylphenyl None High hydrophobicity
  • Carboxylic Acid vs. Sulfonamide : The carboxylic acid in ’s compound offers pH-dependent ionization, whereas the sulfonamide provides stronger and more consistent hydrogen-bonding interactions .

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